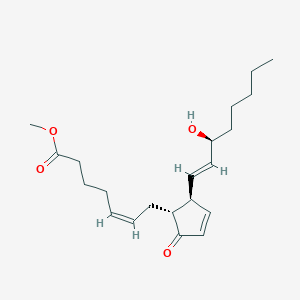
前列腺素A2甲酯
描述
前列腺素A2甲酯是前列腺素A2的甲基化衍生物,属于前列腺素家族。前列腺素是从脂肪酸衍生而来的一类脂类化合物,在动物体内具有多种激素样作用。 前列腺素A2最初从人精浆和加勒比海鞭状珊瑚(Plexaura homomalla)中分离出来 。 前列腺素A2甲酯以其生物活性而闻名,广泛应用于各种科学研究应用 .
科学研究应用
前列腺素A2甲酯具有广泛的科学研究应用,包括:
化学: 它用作合成其他前列腺素衍生物的起始原料。
生物学: 它用于研究前列腺素对各种细胞过程的生物学影响。
医药: 它用于开发治疗各种疾病的药物,包括炎症和心血管疾病。
工业: 它用于生产药物和其他化学产品.
作用机制
前列腺素A2甲酯通过与细胞表面特定前列腺素受体结合发挥作用。这种结合激活细胞内信号通路,导致各种生物学效应。 涉及的分子靶点和通路包括激活腺苷酸环化酶和产生环腺苷酸(cAMP),cAMP介导前列腺素对细胞过程的影响 .
类似化合物:
前列腺素A1甲酯: 具有略微不同结构的类似化合物。
前列腺素E2甲酯: 另一种具有不同生物学效应的前列腺素衍生物。
前列腺素F2α甲酯: 一种用于不同研究应用的前列腺素衍生物.
独特性: 前列腺素A2甲酯以其独特的生物活性及其选择性地与特定前列腺素受体结合而独树一帜。 这使其成为科学研究和药物开发的宝贵化合物 .
生化分析
Biochemical Properties
Prostaglandin A2 methyl ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the prostaglandin signaling pathway, which is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . The diversity of prostaglandin action is defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to .
Cellular Effects
Prostaglandin A2 methyl ester has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Disruption of normal prostanoid signaling, which Prostaglandin A2 methyl ester is a part of, is implicated in numerous disease states .
Molecular Mechanism
The mechanism of action of Prostaglandin A2 methyl ester involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of Prostaglandin A2 methyl ester change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Prostaglandin A2 methyl ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Prostaglandin A2 methyl ester is involved in the prostaglandin metabolic pathway. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Prostaglandin A2 methyl ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Prostaglandin A2 methyl ester and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 前列腺素A2甲酯的合成涉及多个步骤,从市售化合物开始。一种常见的方法包括以下步骤:
有机催化多米诺-醛醇缩合反应: 此步骤涉及使用有机催化剂形成关键中间体。
Mizoroki-Heck反应: 此反应用于形成碳-碳键。
Wittig反应: 此步骤涉及从醛或酮形成烯烃。
氧化-脱羧序列: 此步骤用于引入必要的官能团.
工业生产方法: 前列腺素A2甲酯的工业生产通常涉及类似的合成路线,但规模更大。 使用生物催化剂和化学酶法可以提高合成的效率和选择性 .
化学反应分析
反应类型: 前列腺素A2甲酯会发生各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。
还原: 此反应涉及添加氢气或去除氧气。
取代: 此反应涉及将一个官能团替换为另一个官能团.
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂.
主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化会导致酮或羧酸的形成,而还原会导致醇的形成 .
相似化合物的比较
Prostaglandin A1 methyl ester: A similar compound with a slightly different structure.
Prostaglandin E2 methyl ester: Another prostaglandin derivative with different biological effects.
Prostaglandin F2α methyl ester: A prostaglandin derivative used in different research applications.
Uniqueness: Prostaglandin A2 methyl ester is unique due to its specific biological activities and its ability to selectively bind to certain prostaglandin receptors. This makes it a valuable compound for scientific research and drug development .
属性
IUPAC Name |
methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBMOWIJGLUCFB-PMPHTVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Prostaglandin A2 methyl ester suitable for photochemical cycloaddition reactions?
A1: While the article does not delve into the specific reactivity properties of Prostaglandin A2 methyl ester, it highlights its use in photochemical cycloadditions with ethylene and allene []. This suggests the molecule possesses structural features amenable to these light-induced reactions. The presence of a cyclopentenone ring within the Prostaglandin A2 methyl ester structure is likely key, as cyclopentenones are known to readily undergo [2+2] photocycloadditions with alkenes like ethylene and allene.
Q2: How does the functional group at position 15 of Prostaglandin A2 derivatives influence the photochemical addition of allene?
A2: The research states that the photoadduct mixture resulting from the reaction between allene and Prostaglandin A2 derivatives varies depending on the functional group present at position 15 []. This suggests that the substituent at this position influences the regioselectivity and/or stereoselectivity of the photochemical addition reaction. The specific impact of different functional groups would require further investigation beyond the scope of this article.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


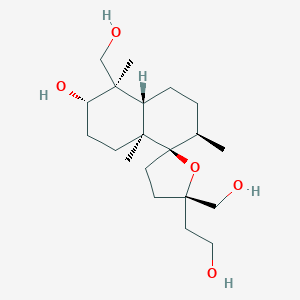

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
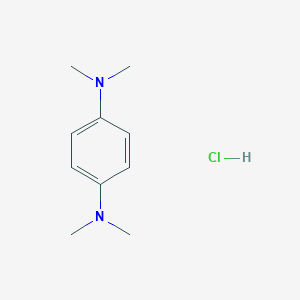
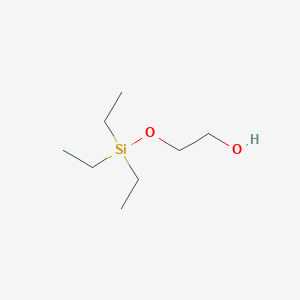
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)

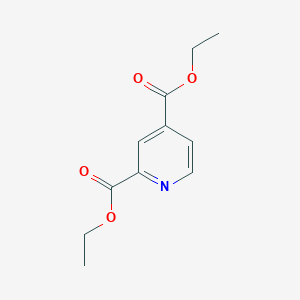
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)


![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
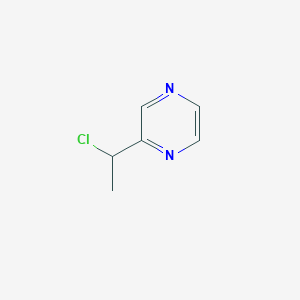
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
